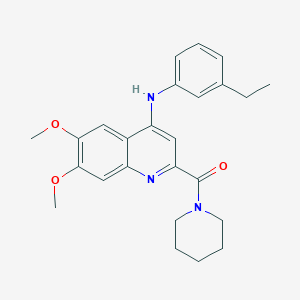![molecular formula C19H23ClN4O2 B6587297 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide CAS No. 1226458-99-6](/img/structure/B6587297.png)
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide (2-AMPCA) is an important synthetic compound that has been widely studied in recent years for its potential applications in pharmaceutical and biomedical research. 2-AMPCA is a heterocyclic amide that is composed of an azepane ring, a pyrimidine ring, and an acetamide group. The compound has a molecular formula of C14H14ClN3O2 and a molecular weight of 295.75 g/mol. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dimethylformamide.
科学的研究の応用
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of various other compounds, including heterocyclic amides, pyridines, and quinolines. In addition, this compound has been used in the synthesis of several biologically active compounds, such as thienopyridazines, thienopyrimidines, and thienothiophenes. Furthermore, the compound has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
作用機序
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide is not fully understood. However, studies have shown that the compound binds to the active site of the enzyme COX-2 and inhibits its activity. This inhibition of COX-2 activity leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. In addition, this compound has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo models. In vitro studies have shown that this compound is able to inhibit the activity of COX-2, leading to a decrease in the production of pro-inflammatory mediators. In addition, the compound has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. In vivo studies have shown that this compound is able to reduce inflammation, pain, and swelling in animal models.
実験室実験の利点と制限
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available and can be easily synthesized. In addition, the compound is relatively non-toxic and has low solubility in water, making it safe to handle and use. However, there are some limitations to using this compound in laboratory experiments. The compound has a relatively low solubility in organic solvents, which can make it difficult to use in certain types of experiments. In addition, the compound has a relatively short half-life, which can make it difficult to use in long-term experiments.
将来の方向性
There are several potential future directions for research involving 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide. One potential direction is to further investigate the compound’s potential as an inhibitor of COX-2. In addition, further research could be conducted to investigate the compound’s potential use as an antioxidant. Furthermore, additional studies could be conducted to investigate the compound’s potential use in the treatment of inflammatory diseases. Finally, further research could be conducted to investigate the compound’s potential use in the synthesis of other biologically active compounds.
合成法
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide can be synthesized through a multi-step process involving several different synthetic reactions. The first step involves the condensation of 4-chloroaniline with ethyl acetoacetate in the presence of an acid catalyst to form the intermediate compound 4-chloro-2-(ethoxycarbonyl)aniline. This intermediate compound is then reacted with 2-azepanone in a Wittig reaction to form this compound.
特性
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-14-12-18(23-19(21-14)24-10-4-2-3-5-11-24)26-13-17(25)22-16-8-6-15(20)7-9-16/h6-9,12H,2-5,10-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCIWNRAJBNRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B6587220.png)
![N-(2,4-difluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587231.png)
![3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(4-fluorophenyl)urea](/img/structure/B6587250.png)
![3-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6587254.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6587262.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6587270.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide](/img/structure/B6587276.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B6587287.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide](/img/structure/B6587301.png)
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587311.png)
![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587312.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6587320.png)
![5-chloro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide](/img/structure/B6587325.png)